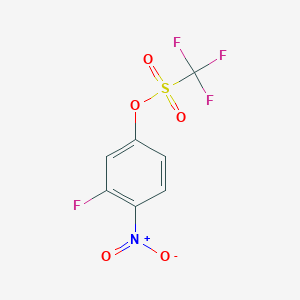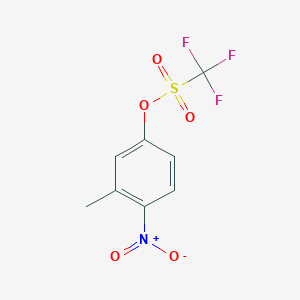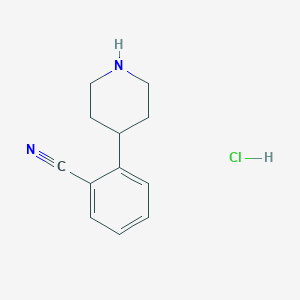![molecular formula C18H17ClF3N3O B3041079 [3-(chloromethyl)phenyl]{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone CAS No. 260367-78-0](/img/structure/B3041079.png)
[3-(chloromethyl)phenyl]{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone
Overview
Description
[3-(chloromethyl)phenyl]{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(chloromethyl)phenyl]{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the chloromethylphenyl intermediate: This can be achieved through the chloromethylation of phenyl compounds using reagents such as formaldehyde and hydrochloric acid.
Synthesis of the trifluoromethylpyridinyl piperazine: This involves the reaction of 3-(trifluoromethyl)pyridine with piperazine under controlled conditions.
Coupling of intermediates: The final step involves coupling the chloromethylphenyl intermediate with the trifluoromethylpyridinyl piperazine under suitable conditions, often using a base such as potassium carbonate in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
[3-(chloromethyl)phenyl]{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone can undergo various chemical reactions, including:
Substitution reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling reactions: The aromatic and heterocyclic rings can participate in coupling reactions, forming more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry
In chemistry, [3-(chloromethyl)phenyl]{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a valuable tool for probing biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of [3-(chloromethyl)phenyl]{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Benzylamine: An organic compound with a benzyl group attached to an amine functional group, used in the production of pharmaceuticals.
Uniqueness
What sets [3-(chloromethyl)phenyl]{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone apart is its unique combination of aromatic and heterocyclic structures, along with the presence of both chloromethyl and trifluoromethyl groups. This unique structure allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
[3-(chloromethyl)phenyl]-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N3O/c19-12-13-3-1-4-14(11-13)17(26)25-9-7-24(8-10-25)16-15(18(20,21)22)5-2-6-23-16/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVTUIAKFNIANE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)C(F)(F)F)C(=O)C3=CC=CC(=C3)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


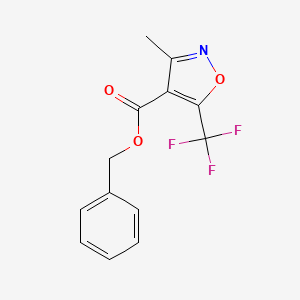
![N4-[4-phenyl-5-(trifluoromethyl)-3-thienyl]-2,6-dichloroisonicotinamide](/img/structure/B3040999.png)
![3-(4-Chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041002.png)
![3-(1,3-Benzodioxol-5-yl)-1-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041003.png)
![1-[2-Chloro-1-(chloromethyl)-3,3,3-trifluoroprop-1-enyl]benzene](/img/structure/B3041004.png)
![1-[(4,5,6,7-Tetrafluorobenzo[b]furan-2-yl)methyl]pyrrolidine](/img/structure/B3041005.png)
![2-{[(2,4-Dichlorophenyl)thio]methyl}-4,5,6,7-tetrafluorobenzo[b]furan](/img/structure/B3041006.png)
![4,5,6,7-Tetrafluoro-2-({[3-(trifluoromethyl)phenyl]thio}methyl)benzo[b]furan](/img/structure/B3041007.png)
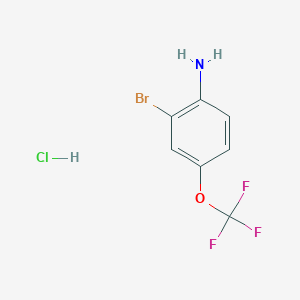
![2-{[2-Cyano-2-phenyl-1-(trifluoromethyl)vinyl]thio}pyridinium-1-olate](/img/structure/B3041010.png)
